
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc: is a coordination compound that features zinc as the central metal atom coordinated with two different ligands: 3-methylbenzoate and octadec-9-enoate
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc typically involves the reaction of zinc salts with the respective carboxylic acids. For instance, zinc acetate can be reacted with 3-methylbenzoic acid and octadec-9-enoic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoate ligand, which contains a double bond susceptible to oxidative cleavage.
Reduction: Reduction reactions may target the zinc center or the carboxylate ligands, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzoate or octadec-9-enoate ligands are replaced by other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the octadec-9-enoate ligand.
Reduction: Reduced zinc complexes or altered carboxylate ligands.
Substitution: New zinc coordination complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and esterification processes.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The zinc center can impart antimicrobial properties, making the compound useful in medical applications.
Drug Delivery: The compound’s ability to coordinate with different ligands can be exploited in designing drug delivery systems.
Industry:
Coatings and Paints: The compound can be used in formulations for coatings and paints, providing durability and resistance to environmental factors.
Plastics and Polymers: It is used as an additive in the production of plastics and polymers to enhance their properties.
作用機序
The mechanism by which (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc exerts its effects is primarily through its coordination chemistry. The zinc center can interact with various molecular targets, including enzymes and cellular components, altering their activity. The carboxylate ligands can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
類似化合物との比較
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)copper
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)nickel
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)cobalt
Comparison:
- Uniqueness: The zinc compound is unique due to the specific properties imparted by the zinc center, such as its antimicrobial activity and catalytic potential.
- Differences: While similar compounds with copper, nickel, or cobalt centers may exhibit comparable coordination chemistry, their reactivity and applications can differ significantly due to the distinct properties of the metal centers.
特性
CAS番号 |
85702-50-7 |
|---|---|
分子式 |
C26H42O4Zn |
分子量 |
484.0 g/mol |
IUPAC名 |
3-methylbenzoic acid;(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.C8H8O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/b10-9-;; |
InChIキー |
MWNXAZUWESKNDY-XXAVUKJNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)


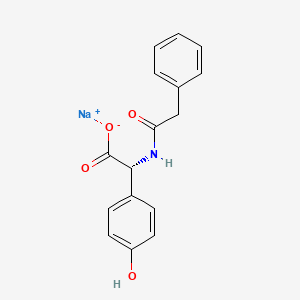

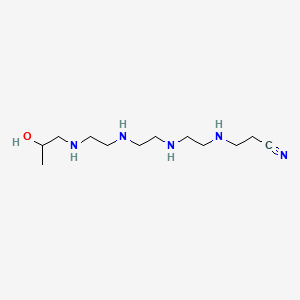

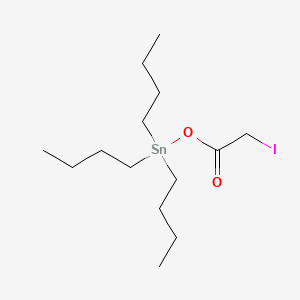
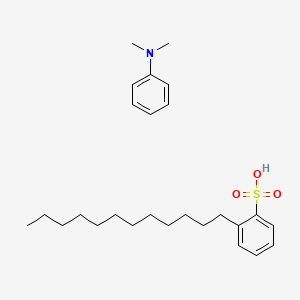

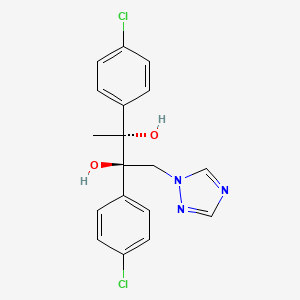

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
